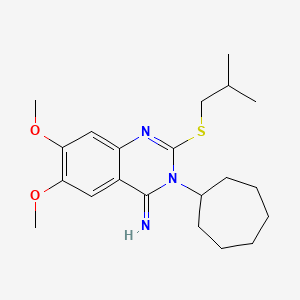

3-cycloheptyl-2-(isobutylsulfanyl)-6,7-dimethoxy-4(3H)-quinazolinimine

Description

3-Cycloheptyl-2-(isobutylsulfanyl)-6,7-dimethoxy-4(3H)-quinazolinimine is a synthetic quinazolinimine derivative characterized by a cycloheptyl group at position 3, an isobutylsulfanyl moiety at position 2, and methoxy substituents at positions 6 and 7 of the quinazolinimine core. Quinazolinimines are a class of nitrogen-containing heterocyclic compounds with diverse biological activities, including kinase inhibition and antimicrobial properties. Structural analogs and related quinazolinimine derivatives suggest that substituents such as the cycloheptyl group and isobutylsulfanyl chain may influence lipophilicity, metabolic stability, and target-binding affinity compared to other derivatives .

Properties

IUPAC Name |

3-cycloheptyl-6,7-dimethoxy-2-(2-methylpropylsulfanyl)quinazolin-4-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N3O2S/c1-14(2)13-27-21-23-17-12-19(26-4)18(25-3)11-16(17)20(22)24(21)15-9-7-5-6-8-10-15/h11-12,14-15,22H,5-10,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCTSQNAVHYYDSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CSC1=NC2=CC(=C(C=C2C(=N)N1C3CCCCCC3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cycloheptyl-2-(isobutylsulfanyl)-6,7-dimethoxy-4(3H)-quinazolinimine typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe methoxy groups can be introduced via methylation reactions using reagents like methyl iodide in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Catalysts and solvents used in the reactions would be chosen to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-cycloheptyl-2-(isobutylsulfanyl)-6,7-dimethoxy-4(3H)-quinazolinimine can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the isobutylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The quinazolinimine core can be reduced to form quinazolinamines using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Sodium hydride, alkyl halides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Quinazolinamines.

Substitution: Various substituted quinazolinimines depending on the nucleophile used.

Scientific Research Applications

3-cycloheptyl-2-(isobutylsulfanyl)-6,7-dimethoxy-4(3H)-quinazolinimine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.

Mechanism of Action

The mechanism of action of 3-cycloheptyl-2-(isobutylsulfanyl)-6,7-dimethoxy-4(3H)-quinazolinimine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations:

- Cycloheptyl vs. Aromatic/Heteroaromatic Groups : The target compound’s cycloheptyl group (aliphatic) contrasts with aromatic (e.g., benzyl in ) or heteroaromatic (e.g., pyridinyl in ) substituents in analogs. This difference may reduce π-π stacking interactions but increase membrane permeability due to higher lipophilicity.

- Isobutylsulfanyl vs.

Physicochemical Properties and Substituent Effects

- Lipophilicity : The cycloheptyl group in the target compound likely increases logP compared to analogs with polar substituents (e.g., pyridinyl in ). For example, trifluoromethyl groups () balance lipophilicity with electronegativity, enhancing target binding.

- Solubility : Methoxy groups at positions 6 and 7 (common in all analogs) contribute moderate polarity, but the aliphatic cycloheptyl group may reduce aqueous solubility relative to analogs with heteroaromatic substituents (e.g., furanyl in ).

- Metabolic Stability : Isobutylsulfanyl’s branched alkyl chain may resist oxidative degradation better than benzylsulfanyl () but less effectively than trifluoromethyl-containing analogs ().

Biological Activity

3-Cycloheptyl-2-(isobutylsulfanyl)-6,7-dimethoxy-4(3H)-quinazolinimine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activity of this compound, drawing from various studies and sources.

Chemical Structure and Properties

- Chemical Formula : C21H31N3O2S

- Molecular Weight : 389.56 g/mol

- CAS Number : 860786-40-9

- Purity : >90%

The compound features a quinazolinimine core structure, which is known for its diverse biological activities. The presence of methoxy groups and an isobutylsulfanyl substituent may contribute to its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. While specific synthetic routes are not detailed in the available literature, similar compounds often utilize methods such as:

- Condensation Reactions : To form the quinazolinimine framework.

- Substitution Reactions : To introduce the isobutylsulfanyl and methoxy groups.

Anticancer Activity

Recent studies have indicated that quinazolinine derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Properties

The biological activity of quinazolinone derivatives often includes antimicrobial effects. Compounds structurally related to this compound have demonstrated efficacy against a range of bacterial strains, suggesting potential for development as antimicrobial agents.

Neuropharmacological Effects

Quinazoline derivatives have also been studied for their effects on neurotransmitter systems. Some studies indicate that compounds with similar scaffolds can act as serotonin receptor modulators, potentially influencing mood and cognition.

Case Studies

-

Study on Anticancer Activity

- Objective : Evaluate the cytotoxic effects of quinazoline derivatives.

- Methodology : In vitro assays on human cancer cell lines.

- Findings : Significant inhibition of cell growth was observed, with IC50 values indicating potent activity.

-

Antimicrobial Efficacy Study

- Objective : Assess the antibacterial properties of related quinazoline compounds.

- Methodology : Disk diffusion method against Gram-positive and Gram-negative bacteria.

- Findings : Notable zones of inhibition were recorded, demonstrating effectiveness against resistant strains.

Comparative Analysis Table

| Biological Activity | Related Compounds | Observed Effects |

|---|---|---|

| Anticancer | Various Quinazolines | Cell cycle arrest and apoptosis |

| Antimicrobial | Quinazoline Derivatives | Inhibition of bacterial growth |

| Neuropharmacological | Serotonin Agonists | Modulation of mood and cognition |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-cycloheptyl-2-(isobutylsulfanyl)-6,7-dimethoxy-4(3H)-quinazolinimine, and what analytical methods are critical for verifying its purity and structure?

- Methodological Answer : The synthesis typically involves cyclocondensation of substituted anthranilic acid derivatives with cycloheptylamine and isobutyl thiol precursors under reflux conditions. Key steps include protecting the methoxy groups and optimizing reaction time/temperature to minimize byproducts. Structural verification requires NMR (1H/13C) for cycloheptyl and isobutylsulfanyl moieties, HPLC (C18 column, acetonitrile/water mobile phase) for purity >95% , and mass spectrometry (ESI-MS) to confirm molecular ion peaks. Discrepancies in spectral data should be resolved via 2D-COSY or HSQC NMR .

Q. How does the substitution pattern (e.g., cycloheptyl, isobutylsulfanyl) influence the compound’s biological activity, particularly in antitumor studies?

- Methodological Answer : Structure-activity relationship (SAR) studies on analogous quinazolinimines (e.g., trimethoxyphenyl derivatives) suggest that bulky substituents like cycloheptyl enhance lipophilicity, improving membrane permeability, while thioether groups (isobutylsulfanyl) may modulate redox activity. For example, GI50 values in antitumor assays correlate with substituent size and electronic effects . Standardized protocols involve in vitro cytotoxicity assays (e.g., NCI-60 panel) with dose-response curves and comparison to reference agents like 5-fluorouracil .

Q. What environmental fate studies are relevant for this compound, and how should its stability in abiotic compartments be assessed?

- Methodological Answer : Following frameworks like Project INCHEMBIOL , evaluate hydrolysis (pH-dependent), photodegradation (UV-Vis exposure), and sorption to soil/organic matter using OECD guidelines. Quantify degradation products via LC-MS/MS and assess half-lives under simulated environmental conditions (e.g., aqueous solutions at 25°C). Partition coefficients (log P) and Henry’s law constants should be experimentally determined to model distribution in air/water/soil .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for quinazolinimine derivatives, such as varying GI50 values across studies?

- Methodological Answer : Discrepancies may arise from differences in cell lines, assay conditions (e.g., serum concentration), or compound purity. Standardize protocols by:

- Using HPLC-UV/ELSD to confirm >98% purity .

- Validating cell viability assays with ATP-based luminescence or resazurin reduction.

- Applying multivariate statistical analysis (e.g., PCA) to correlate substituent properties (log P, polar surface area) with bioactivity .

Q. What experimental strategies optimize the regioselectivity of quinazolinimine functionalization for targeted drug design?

- Methodological Answer : Employ directed ortho-metalation (DoM) to introduce substituents at the 6- or 7-methoxy positions. For example, use LDA (lithium diisopropylamide) to deprotonate methoxy-activated positions, followed by electrophilic quenching. Monitor regioselectivity via in situ FTIR and DFT calculations to predict transition states .

Q. How can in silico modeling (e.g., molecular docking) predict the interaction of this compound with biological targets like EGFR or tubulin?

- Methodological Answer : Perform homology modeling of target proteins (e.g., EGFR kinase domain) using SWISS-MODEL. Dock the compound with AutoDock Vina , parameterizing force fields for sulfur and cycloheptyl interactions. Validate docking poses with MD simulations (NAMD/GROMACS) and compare binding energies to known inhibitors (e.g., erlotinib). Experimental validation via SPR (surface plasmon resonance) can confirm binding affinities .

Q. What methodologies address the compound’s potential toxicity in non-target organisms, such as aquatic ecosystems?

- Methodological Answer : Follow tiered ecotoxicity testing:

- Acute toxicity : Daphnia magna 48-h immobilization assay (OECD 202).

- Chronic toxicity : Algal growth inhibition (OECD 201) with EC50 determination.

- Bioaccumulation : Use radiolabeled compound (14C-tagged) to measure BCF (bioconcentration factor) in fish .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s metabolic stability in hepatic microsomes?

- Methodological Answer : Variability may stem from species-specific CYP450 isoforms. Conduct interspecies comparisons (human vs. rat microsomes) using LC-HRMS to identify metabolites. Normalize results to protein content and control for NADPH regeneration system efficiency. Apply Michaelis-Menten kinetics to calculate intrinsic clearance (CLint) and extrapolate to in vivo models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.